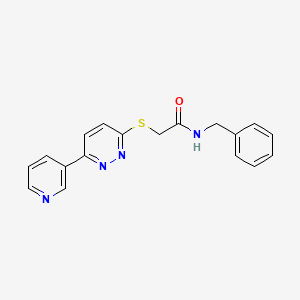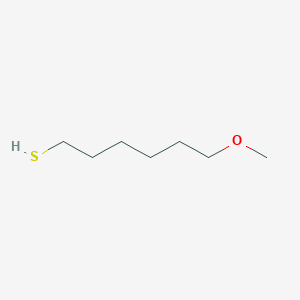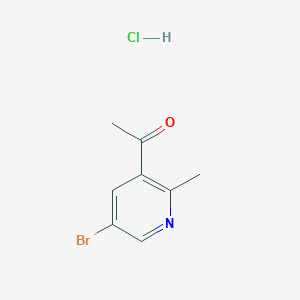![molecular formula C20H17FN6OS B2550391 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 863460-34-8](/img/structure/B2550391.png)
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It’s a remarkable biomedical compound, meticulously engineered to halt the propagation and sustenance of pathogens by impeding pivotal enzymes .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d] pyrimidin-4(3H)-one with hydrazonoyl chlorides or reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .Molecular Structure Analysis
The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reactions with hydrazonoyl chlorides and different aldehydes, followed by cyclization .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 328–330 °C. The IR (KBr) shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O). The 1H NMR (DMSO-d6) shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable). The 13C NMR (DMSO-d6) shows δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .Scientific Research Applications
Radioligand Imaging Applications
Compounds within the family of pyrazolo[1,5-a]pyrimidineacetamides, similar in structural motifs to the chemical , have been reported as selective ligands of the translocator protein (18 kDa), crucial for neuroimaging with positron emission tomography (PET). For instance, DPA-714, a compound designed with a fluorine atom allowing for fluorine-18 labeling, illustrates the application of such molecules in developing radiotracers for PET imaging, highlighting their importance in neurology and pharmacology research (Dollé et al., 2008).
Antimicrobial and Anticancer Agents
Structurally related heterocyclic compounds have been synthesized with potential antimicrobial and anticancer activities. For example, thiophene-based heterocycles incorporating pyrazolo[1,5-a]pyrimidine, among others, have shown significant antimicrobial properties against various pathogens. This suggests the potential of such compounds in developing new therapeutic agents (Mabkhot et al., 2016). Additionally, triazolopyrimidines, sharing a similar heterocyclic core, have been explored for their unique mechanism of tubulin inhibition, offering a new approach to anticancer drug development (Zhang et al., 2007).
Enaminones in Antitumor and Antimicrobial Research
Enaminones serve as precursors for synthesizing various heterocycles, including pyrazolo[1,5-a]pyrimidines, indicating their utility in creating pharmacological probes with antitumor and antimicrobial potential. Such compounds have been evaluated for their efficacy against cancer cell lines and microbial strains, underscoring the versatility of heterocyclic compounds in medicinal chemistry (Riyadh, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c21-15-6-8-16(9-7-15)27-19-18(25-26-27)20(24-13-23-19)29-12-17(28)22-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOYXKYMMNERPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4,6-Triphenyl-1-[12-(2,4,6-triphenylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium bis(tetrafluoroboranuide)](/img/structure/B2550308.png)
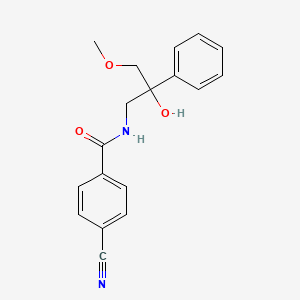

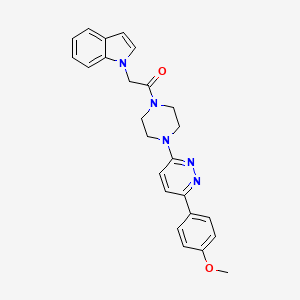



![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)
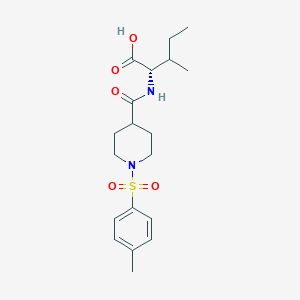
![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)
